

Protocol for Larazotide Acetate Treatment in a Murine Model of Celiac Disease

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Compound of Interest

Compound Name: Larazotide

Cat. No.: B1674505

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Larazotide** acetate (also known as AT-1001) is an octapeptide tight junction regulator investigated for its potential as a therapeutic agent for celiac disease. It is believed to work by preventing the opening of intestinal tight junctions, thereby reducing the passage of gliadin peptides into the lamina propria and mitigating the subsequent inflammatory cascade. The HLA-HCD4/DQ8 transgenic mouse is a well-established animal model for studying celiac disease as it expresses the human genes associated with a high risk for the condition. This document provides a detailed protocol for the treatment of HLA-HCD4/DQ8 mice with **larazotide** acetate in the context of a gliadin challenge, based on published preclinical research.

Experimental Protocols

Animal Model

- **Mouse Strain:** HLA-HCD4/DQ8 double transgenic mice. These mice are genetically engineered to express human CD4 and the celiac disease-associated HLA-DQ8 molecule.^[1]
- **Housing and Diet:** Mice should be housed in a specific pathogen-free facility and maintained on a gluten-free diet prior to the commencement of the experimental protocol.

Gliadin Sensitization and Challenge Protocol

This protocol is designed to induce a gluten-sensitive enteropathy in the HLA-HCD4/DQ8 mice.

- Sensitization Phase:
 - Prepare a gliadin solution (e.g., from crude wheat gluten) in an appropriate buffer.
 - Administer gliadin via intraperitoneal (IP) injection to sensitize the mice. A typical sensitization schedule involves weekly IP injections for a period of three weeks.
- Challenge Phase:
 - Following the sensitization period, initiate a chronic gliadin challenge.
 - Prepare a gliadin solution for oral administration (gavage).
 - Administer gliadin by oral gavage three times per week for a duration of six weeks.

Larazotide Acetate Treatment Protocol

Larazotide acetate is administered to assess its ability to counteract the effects of the gliadin challenge.

- Treatment Groups:
 - Control Group: Sensitized mice receiving a rice protein gavage (gluten-free).
 - Gliadin Challenge Group: Sensitized mice receiving a gliadin gavage.
 - **Larazotide** Acetate Treatment Group: Sensitized mice receiving **larazotide** acetate prior to the gliadin gavage.
- Dosage and Administration:
 - Reconstitute **larazotide** acetate in a suitable vehicle for oral administration.
 - Administer **larazotide** acetate via oral gavage.

- The timing of **larazotide** acetate administration is critical; it should be given prior to each gliadin challenge to exert its protective effect on the intestinal barrier.

Assessment of Intestinal Permeability

Increased intestinal permeability is a key feature of celiac disease.

- Methodology: Horseradish Peroxidase (HRP) Flux Assay.
 - At the end of the treatment period, fast the mice overnight.
 - Administer HRP orally.
 - After a defined period, collect blood samples via cardiac puncture.
 - Prepare serum from the blood samples.
 - Measure the concentration of HRP in the serum using an appropriate enzymatic assay. Increased levels of HRP in the blood indicate elevated intestinal permeability.

Evaluation of Intestinal Inflammation

Intestinal inflammation is a hallmark of the immune response to gliadin in celiac disease.

- Methodology: Immunohistochemical Analysis of Macrophage Infiltration.
 - At the end of the study, euthanize the mice and collect the small intestine.
 - Fix the intestinal tissue in 10% neutral buffered formalin and embed in paraffin.
 - Prepare thin sections (e.g., 5 μ m) of the intestinal tissue.
 - Perform immunohistochemistry using an antibody specific for a macrophage marker (e.g., F4/80).
 - Quantify the number of positively stained macrophages in the lamina propria of the intestinal villi. This can be done by counting the number of positive cells per villus or per unit area.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experiments.

Table 1: Effect of **Larazotide** Acetate on Gliadin-Induced Intestinal Permeability

Treatment Group	Intestinal Permeability (Serum HRP concentration)	Fold Change vs. Control
Control (Rice Gavage)	Baseline Level	1x
Gliadin Challenge	Elevated Level	~4x
Larazotide + Gliadin	Near Baseline Level	~1x

Data presented are illustrative of findings where a gliadin challenge increased horseradish peroxidase (HRP) flux approximately fourfold compared to the control group, and treatment with **larazotide** acetate prevented this increase in permeability.^[2]

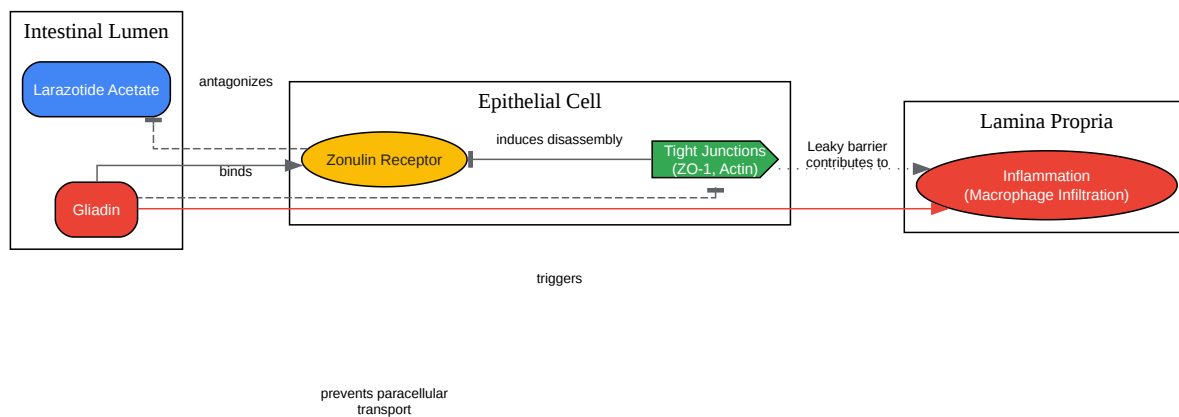
Table 2: Effect of **Larazotide** Acetate on Gliadin-Induced Macrophage Infiltration in the Small Intestine

Treatment Group	Macrophage Count (cells per villus/unit area)
Control (Rice Gavage)	Baseline Number
Gliadin Challenge	Significantly Increased Number
Larazotide + Gliadin	Number comparable to Control

This table reflects findings that **larazotide** acetate treatment inhibited the gliadin-induced accumulation of macrophages in the intestinal lamina propria.^{[1][2]}

Visualizations

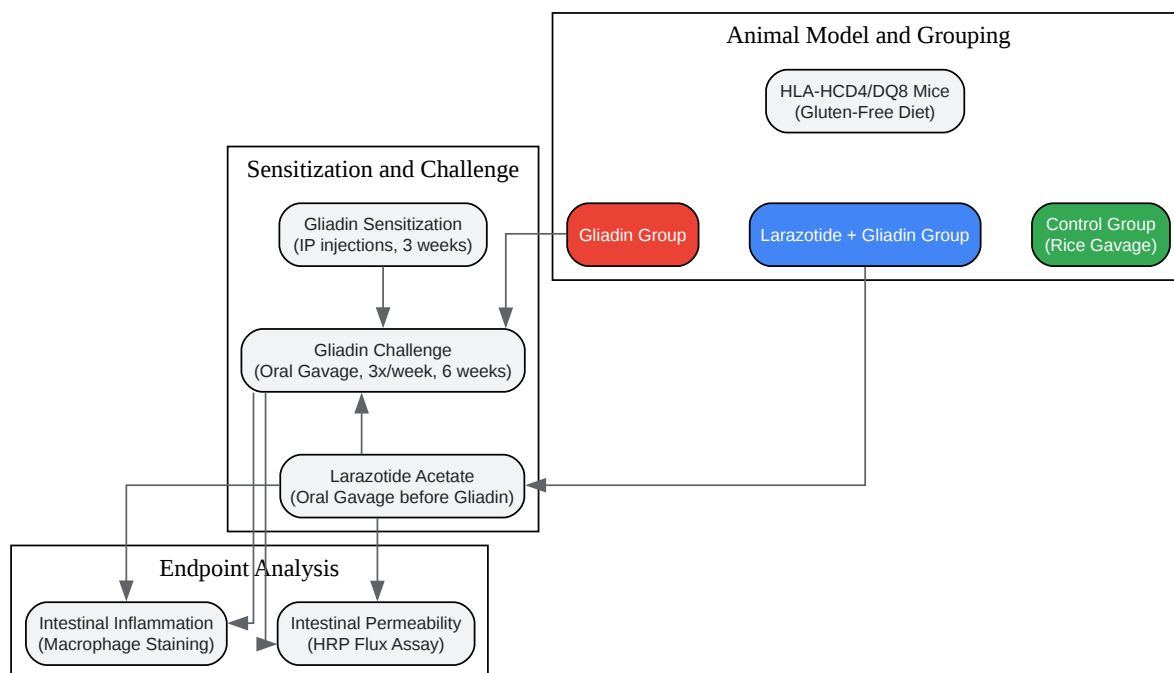
Signaling Pathway of Larazotide Acetate



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Caption: Proposed mechanism of **larazotide** acetate in preventing gliadin-induced inflammation.

Experimental Workflow



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Caption: Workflow for evaluating **larazotide** acetate in HLA-HCD4/DQ8 mice.

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References

- 1. Larazotide acetate regulates epithelial tight junctions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
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